molecular formula C17H32B2O4 B1585900 1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene CAS No. 307531-75-5

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene

Cat. No. B1585900
M. Wt: 322.1 g/mol
InChI Key: MXQDNQSRLNMUOP-UHFFFAOYSA-N
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Description

“1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene” is a chemical compound with the molecular formula C17H32B2O4 . It has a molecular weight of 322.05600 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pentene backbone with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups attached at the 1 and 2 positions .


Physical And Chemical Properties Analysis

This compound has a density of 0.96g/cm3 and a boiling point of 301-303ºC (lit.) . Its melting point is 301-303ºC . The compound’s refractive index is n20/D 1.455 (lit.) .

Scientific Research Applications

Application 1: Base-catalyzed diborylation of alkynes

  • Scientific Field : Chemistry
  • Summary of the Application : This compound is used in the base-catalyzed diborylation of alkynes, which is a method for synthesizing cis-1,2-bis(boryl)alkenes .
  • Methods of Application : An efficient, transition-metal free, and practical approach to cis-bis(boryl)alkenes from various alkynes was disclosed in the presence of a catalytic amount of K2CO3 under mild conditions .
  • Results or Outcomes : Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross-coupling .

Application 2: Borylation at the Benzylic C-H Bond of Alkylbenzenes

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes .
  • Methods of Application : This process involves the use of a palladium catalyst to form pinacol benzyl boronate .
  • Results or Outcomes : The result is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .

Application 3: Hydroboration of Alkyl or Aryl Alkynes and Alkenes

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
  • Methods of Application : This process involves the use of transition metal catalysts .
  • Results or Outcomes : The result is the formation of borylated alkyl or aryl alkenes, which are useful intermediates in organic synthesis .

Application 4: Coupling with Aryl Iodides

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound can be used for coupling with aryl iodides .
  • Methods of Application : This process involves the use of a copper catalyst .
  • Results or Outcomes : The result is the formation of aryl boronates, which are useful intermediates in organic synthesis .

Application 5: Asymmetric Hydroboration of 1,3-Enynes

  • Scientific Field : Organic Chemistry
  • Summary of the Application : This compound can be used for asymmetric hydroboration of 1,3-enynes .
  • Methods of Application : This process involves the use of chiral catalysts .
  • Results or Outcomes : The result is the formation of chiral allenyl boronates, which are useful intermediates in organic synthesis .

Safety And Hazards

The compound is classified as an irritant (Xi) according to the safety phrases S24/25 . This means it should be avoided contact with skin and eyes.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32B2O4/c1-10-11-13(19-22-16(6,7)17(8,9)23-19)12-18-20-14(2,3)15(4,5)21-18/h12H,10-11H2,1-9H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQDNQSRLNMUOP-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(/B2OC(C(O2)(C)C)(C)C)\CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene
Reactant of Route 2
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene
Reactant of Route 3
Reactant of Route 3
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene
Reactant of Route 4
Reactant of Route 4
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene
Reactant of Route 5
Reactant of Route 5
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene
Reactant of Route 6
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene

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